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molecular formula C14H13ClO2 B2487161 (4-Chlorophenyl)(4-methoxyphenyl)methanol CAS No. 34979-37-8

(4-Chlorophenyl)(4-methoxyphenyl)methanol

Cat. No. B2487161
M. Wt: 248.71
InChI Key: NXYTXXDCDYWBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063234B2

Procedure details

The title compound was prepared starting from 5.00 g (28.57 mmol) of 4-fluorobromobenzene and 5.44 g (34.29 mmol) of 3-fluoro-4-chlorobenzaldehyde in analogy to the synthesis of the compound from Example 175A. 5.01 g (69% of theory) of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[Cl:18])[CH:13]=[O:14].ClC1C=CC(C(C2C=CC(OC)=CC=2)O)=CC=1>>[Cl:18][C:17]1[CH:16]=[CH:15][C:12]([CH:13]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[OH:14])=[CH:11][C:10]=1[F:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
5.44 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(O)C1=CC=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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